N-(2-Oxopropanoyl)-L-leucine
Description
Structure
3D Structure
Properties
CAS No. |
101914-46-9 |
|---|---|
Molecular Formula |
C9H15NO4 |
Synonyms |
Leucine, N-pyruvoyl- (6CI) |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications
Established Chemoenzymatic Synthesis Protocols
Chemoenzymatic methods for the synthesis of N-acyl amino acids, including N-(2-Oxopropanoyl)-L-leucine, leverage the high selectivity of enzymes to catalyze the formation of the amide bond. These processes are often considered "green" due to their operation under mild reaction conditions and the reduction of hazardous waste. researchgate.net
One common approach involves the use of lipases or proteases as biocatalysts. In a typical protocol, L-leucine is reacted with an activated form of 2-oxopropanoic acid, such as an ester derivative, in the presence of a suitable enzyme. The enzyme facilitates the nucleophilic attack of the amino group of L-leucine on the carbonyl carbon of the acyl donor, leading to the formation of the amide linkage.
Key parameters that influence the efficiency of chemoenzymatic synthesis include the choice of enzyme, the nature of the solvent (often a biphasic system or an organic solvent to shift the equilibrium towards synthesis), pH, and temperature. For instance, immobilized lipases are frequently employed to simplify catalyst recovery and reuse. While specific protocols for this compound are not extensively detailed in publicly available literature, the general principles of N-acyl amino acid synthesis using enzymes provide a robust framework for its production. uni-duesseldorf.de
Table 1: Representative Enzymes and Conditions for Chemoenzymatic N-Acylation
| Enzyme | Acyl Donor | Solvent System | Temperature (°C) | pH |
| Lipase B from Candida antarctica (CALB) | Ethyl 2-oxopropanoate | Toluene/Water (biphasic) | 40-50 | 7-8 |
| Protease from Bacillus licheniformis | Methyl 2-oxopropanoate | Acetonitrile | 30-40 | 8-9 |
| Acylase I from Aspergillus melleus | 2-Oxopropanoic acid | Aqueous buffer | 37 | 7.5 |
This table presents plausible conditions for the synthesis of this compound based on general chemoenzymatic N-acylation methodologies.
Development of Total Chemical Synthesis Routes
Total chemical synthesis offers a versatile and often high-yielding alternative to enzymatic methods. The most common method for the preparation of N-acyl amino acids is the Schotten-Baumann reaction. uni-duesseldorf.de This involves the acylation of the amino acid with an acyl chloride or anhydride (B1165640) under basic conditions.
For the synthesis of this compound, 2-oxopropanoyl chloride would be reacted with L-leucine in an aqueous alkaline solution, such as sodium hydroxide. The base serves to deprotonate the amino group of leucine (B10760876), increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.
Another approach is the use of coupling agents commonly employed in peptide synthesis. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to activate the carboxylic acid of 2-oxopropanoic acid, facilitating its reaction with L-leucine. This method often provides good yields and can be performed under mild conditions.
The acylation of L-leucine can also be achieved using acetic anhydride. isef.netpatsnap.com While this method is straightforward, it may require careful control of reaction conditions to avoid side reactions and ensure high yields.
Table 2: Comparison of Total Chemical Synthesis Routes for N-Acylation
| Method | Acylating Agent | Reagents | Advantages | Disadvantages |
| Schotten-Baumann | 2-Oxopropanoyl chloride | NaOH, Water | High yield, simple procedure | Use of corrosive acyl chloride |
| Carbodiimide Coupling | 2-Oxopropanoic acid | DCC or EDC, Solvent (e.g., DMF) | Mild conditions, good for sensitive substrates | Formation of urea (B33335) byproduct can complicate purification |
| Anhydride Method | 2-Oxopropanoic anhydride | Base (e.g., pyridine), Solvent | Readily available acylating agents | Potential for side reactions |
This table outlines general chemical synthesis strategies that can be adapted for the production of this compound.
Exploration of Structural Analogues and Isomers
The synthesis and study of structural analogues and isomers of this compound are crucial for understanding structure-activity relationships in various biological contexts. Modifications can be introduced at either the acyl moiety or the leucine portion of the molecule.
The 2-oxopropanoyl group can be replaced with a variety of other acyl moieties to probe the effects of chain length, branching, and functional groups. The synthetic methods described in section 2.2 can be readily adapted for this purpose by substituting 2-oxopropanoyl chloride or 2-oxopropanoic acid with other acylating agents. For example, reacting L-leucine with different acyl chlorides (e.g., butanoyl chloride, benzoyl chloride) would yield the corresponding N-acyl-L-leucine analogues.
The introduction of functional groups into the acyl chain, such as hydroxyl or amino groups, can also be achieved. For instance, O-acylated β-hydroxy-α-amino acids can serve as precursors for further modifications. nih.gov
Modifications to the leucine component can involve altering the isobutyl side chain or making changes to the amino acid backbone. The isobutyl side chain of leucine is non-polar and hydrophobic. wikipedia.org Introducing polarity or different steric bulk can significantly impact the properties of the resulting N-acyl amino acid.
Enzymatic methods can be employed for the selective modification of the leucine side chain. For instance, halogenases can be used to introduce halide atoms at specific positions on the side chain. google.com These halogenated leucines can then be acylated to produce the corresponding N-(2-Oxopropanoyl) derivatives.
Furthermore, the stereochemistry of the leucine backbone can be altered. While this article focuses on the L-isomer, the synthesis of the D-leucine analogue would provide the corresponding diastereomer, which can exhibit different biological activities. The synthesis of such an analogue would follow the same synthetic routes, starting with D-leucine.
Enzymatic Interactions and Proposed Metabolic Roles Non Human Systems
Hypothetical Intermediacy in Microbial or Cellular Pathways
The canonical pathway for the catabolism of branched-chain amino acids (BCAAs) like leucine (B10760876) is well-established and occurs primarily in skeletal muscle and bacteria. wikipedia.orgresearchgate.netscielo.br The initial steps are:
Transamination : L-leucine is converted to its corresponding α-keto acid, α-ketoisocaproate (KIC), by a branched-chain aminotransferase (BCAT). wikipedia.orgdiabetesjournals.org
Oxidative Decarboxylation : KIC is irreversibly converted to isovaleryl-CoA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. wikipedia.org
N-(2-Oxopropanoyl)-L-leucine is not a recognized intermediate in this primary catabolic or anabolic pathway. However, its existence could be hypothesized in alternative or secondary metabolic routes in certain microorganisms. researchgate.netresearchgate.net For example, it could be part of a pathway for producing specialized secondary metabolites or serve as a temporary storage or detoxification form of excess leucine, linking it directly to the pyruvate (B1213749) pool.
Pyruvate is a central node in metabolism, linking glycolysis to the citric acid (TCA) cycle, gluconeogenesis, and fatty acid synthesis. The hypothetical formation and degradation of this compound would create a direct link between the BCAA pool and the central carbon metabolic flux.
Synthesis : The formation of the compound would consume one molecule of pyruvate and one molecule of leucine. In conditions of high pyruvate concentration (e.g., high glycolytic flux), this pathway could serve as a sink for pyruvate, potentially modulating its entry into the TCA cycle.
Degradation : The hydrolysis of the compound would release both pyruvate and leucine back into their respective metabolic pools. This could provide a source of pyruvate for energy production or anabolic processes when other sources are scarce.
This metabolic link could theoretically function as a regulatory mechanism, allowing the cell to balance the pools of essential amino acids and central energy metabolites.
Kinetic and Mechanistic Analyses of Enzymatic Reactions
No specific kinetic or mechanistic studies for enzymes acting on this compound are available in the published literature. A kinetic analysis of a hypothetical hydrolase acting on this compound would aim to determine key parameters that define its catalytic efficiency and substrate affinity.
Such an analysis would typically involve:
Measuring the initial reaction rate at various substrate concentrations.
Fitting the data to the Michaelis-Menten equation to determine the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ).
Calculating the catalytic constant (k꜀ₐₜ) and the catalytic efficiency (k꜀ₐₜ/Kₘ).
The following table illustrates the type of data that would be generated from such a study.
Table 1: Hypothetical Kinetic Parameters for an this compound Hydrolase
| Enzyme | Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |
|---|---|---|---|---|---|
| Hypothetical Amidohydrolase A | This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Mechanistic studies would further investigate the catalytic mechanism, such as identifying the key amino acid residues in the enzyme's active site and determining whether the reaction involves a metal cofactor, as is common for many amidohydrolases. ebi.ac.uk
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| L-leucine |
| Pyruvate (Pyruvic Acid) |
| α-ketoisocaproate (KIC) |
| Isovaleryl-CoA |
| Pyruvoyl-coenzyme A |
| Pyridoxal-5'-phosphate |
| N-acetyl-amino acids |
Molecular and Cellular Mechanism Investigations Non Clinical Models
Evaluation of Binding to Biological Macromolecules (e.g., Proteins, Enzymes)
There is no available research that specifically profiles the affinity and specificity of N-(2-Oxopropanoyl)-L-leucine for any biological macromolecules. Studies that would elucidate its binding constants (such as Kd or IC50) to proteins or enzymes are absent from the scientific literature. Furthermore, without experimental data, there are no structural insights, such as X-ray crystallography or NMR spectroscopy studies, that would describe the ligand-target interactions at a molecular level.
Characterization of Cellular Uptake and Transport Systems (in vitro/non-human)
Investigations into the cellular uptake and transport of this compound have not been reported. As a result, there is no information to identify any specific transporter proteins that may be responsible for its movement across cellular membranes. Studies on its membrane permeability, which would be crucial for understanding its potential bioavailability and intracellular access, are also not available.
Modulation of Intracellular Signaling Pathways (in vitro/non-human)
The effect of this compound on intracellular signaling pathways remains uninvestigated. There are no published in vitro or non-human studies that explore whether this compound can modulate key cellular signaling cascades. Therefore, its potential to act as an agonist, antagonist, or modulator of any specific pathway is currently unknown.
Table of Chemical Compounds Mentioned
Impact on Metabolic Regulatory Networks
In non-clinical models, L-leucine is a well-established regulator of metabolic signaling pathways. A primary mechanism is its activation of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. frontiersin.orgresearchgate.net This pathway is a central regulator of cell growth, proliferation, and metabolism. Leucine's activation of mTORC1 is a critical signal for the availability of amino acids, which, in concert with signals of energy availability (often via insulin), stimulates protein synthesis. nih.gov
Furthermore, L-leucine has been shown to influence the AMP-activated protein kinase (AMPK) pathway. frontiersin.org AMPK acts as a cellular energy sensor. By activating AMPK, leucine (B10760876) can stimulate fatty acid oxidation and prevent lipid accumulation in skeletal muscle. frontiersin.org
Effects on Cellular Processes (e.g., energy metabolism, protein synthesis in model organisms or cell lines)
L-leucine has profound effects on key cellular processes, most notably protein synthesis and energy metabolism, as demonstrated in various in vitro and in vivo models.
Protein Synthesis:
Numerous studies have demonstrated that L-leucine stimulates muscle protein synthesis. nih.govnih.govnih.gov This effect is largely mediated through the aforementioned mTORC1 pathway. researchgate.net In vitro studies using isolated rat skeletal muscles have shown that supplementation with leucine can stimulate protein synthesis, particularly under catabolic conditions such as starvation or protein deficiency. nih.govresearchgate.net Some research also suggests that high doses of leucine may inhibit protein degradation in skeletal muscle and the liver. nih.govnih.gov
Energy Metabolism:
L-leucine plays a significant role in energy homeostasis. It can promote glucose uptake and enhance mitochondrial biogenesis and fatty acid oxidation, thereby providing the necessary energy for processes like protein synthesis. nih.govcaldic.com The activation of AMPK and silent information regulator transcript 1 (SIRT1) by leucine are key events that mediate fatty acid oxidation and mitochondrial biogenesis in skeletal muscle. caldic.com
Advanced Analytical Techniques for Research Applications
High-Resolution Mass Spectrometry for Identification and Quantification in Complex Mixtures
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unequivocal identification and precise quantification of N-(2-Oxopropanoyl)-L-leucine, particularly within complex biological or chemical matrices. Unlike standard mass spectrometry, HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provide mass measurements with high accuracy (typically < 5 ppm). This allows for the determination of the elemental formula of the parent ion and its fragments, significantly enhancing confidence in its identification.
In a typical workflow, this compound is ionized, commonly using electrospray ionization (ESI), to produce a protonated molecule [M+H]⁺. HRMS analysis of this ion provides a highly accurate mass-to-charge ratio (m/z) that can be used to confirm its elemental composition (C₉H₁₅NO₄).
Furthermore, tandem mass spectrometry (MS/MS or MSⁿ) techniques are employed for structural confirmation. The [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID), leading to predictable fragmentation patterns that are characteristic of the molecule's structure. For this compound, key fragmentations would include the loss of water, the cleavage of the amide bond, and fragmentation of the leucine (B10760876) side chain. Distinguishing this compound from its isobaric isomer, N-(2-Oxopropanoyl)-L-isoleucine, which has the identical mass, is a significant analytical challenge that can be addressed with advanced MS techniques. rapidnovor.com The fragmentation patterns of the branched side chains differ, allowing for their differentiation through careful analysis of the MS/MS spectra. rapidnovor.comnih.gov
Interactive Table: Predicted HRMS Data for this compound
| Ion Species | Elemental Formula | Predicted Monoisotopic Mass (Da) | Common Adducts | Predicted Fragment Ions (m/z) |
| [M] | C₉H₁₅NO₄ | 201.0998 | [M+H]⁺, [M+Na]⁺, [M-H]⁻ | 184.0972 ([M+H-H₂O]⁺), 132.1022 ([Leucine+H]⁺), 86.0964 ([Leucine-COOH+H]⁺) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structural elucidation and conformational analysis of this compound in solution. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.
The ¹H NMR spectrum would reveal distinct signals for the protons of the leucine residue (α-H, β-H₂, γ-H, and two diastereotopic δ-methyl groups) and the methyl protons of the oxopropanoyl group. The chemical shifts (δ), signal multiplicities (e.g., doublet, triplet), and coupling constants (J-values) provide critical information about the connectivity of the atoms.
Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure.
COSY (Correlation Spectroscopy) experiments establish proton-proton coupling networks, confirming the spin systems within the leucine and oxopropanoyl moieties.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of all ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal long-range (2-3 bond) correlations between protons and carbons, which are crucial for connecting the 2-oxopropanoyl group to the nitrogen of the L-leucine residue across the amide bond.
NOESY (Nuclear Overhauser Effect Spectroscopy) can provide insights into the molecule's three-dimensional conformation and preferred spatial arrangement in solution by identifying protons that are close in space.
Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound in D₂O
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Leucine δ-CH₃ | ~0.9 | Doublet | Two distinct doublets due to diastereotopicity |
| Leucine γ-CH | ~1.7 | Multiplet | |
| Leucine β-CH₂ | ~1.8 | Multiplet | |
| Oxopropanoyl CH₃ | ~2.4 | Singlet | Adjacent to a carbonyl group |
| Leucine α-CH | ~4.3 | Doublet of Doublets | Coupled to amide proton and β-protons |
Advanced Chromatographic Separation Methods for Purity and Isomeric Analysis
Advanced chromatographic techniques are vital for assessing the purity of this compound and for separating it from starting materials, byproducts, and closely related isomers.
High-Performance Liquid Chromatography (HPLC) , particularly in the reversed-phase mode (RP-HPLC), is the most common method. Separation is typically achieved on a C18 stationary phase with a mobile phase gradient consisting of water and an organic solvent like acetonitrile, often with an acidic modifier such as formic acid or trifluoroacetic acid to improve peak shape. nih.gov Detection is commonly performed using UV-Vis spectroscopy, monitoring the absorbance of the amide and ketone carbonyl groups (around 200-220 nm), or by coupling the HPLC system to a mass spectrometer (LC-MS) for enhanced sensitivity and specificity.
Ultra-High-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm) to achieve higher resolution, faster analysis times, and greater sensitivity compared to conventional HPLC. nih.gov This increased resolving power is particularly valuable for separating this compound from its structural isomer N-(2-Oxopropanoyl)-L-isoleucine, a separation that can be challenging with standard HPLC methods.
Gas Chromatography-Mass Spectrometry (GC-MS) can be used for analysis after appropriate derivatization to increase the volatility of the compound. While less direct than HPLC, it can provide excellent separation and structural information from the mass spectra.
Interactive Table: Typical UPLC Conditions for Isomeric Analysis
| Parameter | Condition | Purpose |
| Column | C18 sub-2 µm particle size (e.g., 2.1 x 100 mm) | Provides high resolving power for separating isomers. nih.gov |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 5% to 95% B over 10 minutes | Allows for the elution of compounds with varying polarities. |
| Flow Rate | 0.4 mL/min | Optimized for small particle size columns. |
| Detection | UV (210 nm) and/or ESI-MS | Universal detection for peptide-like bonds and specific mass identification. |
Spectroscopic Studies (e.g., Circular Dichroism) for Chirality Assessment
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the chirality of molecules. Since this compound is derived from the chiral amino acid L-leucine, it is optically active and will produce a characteristic CD spectrum. nih.govnih.gov
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The chromophores in this compound—specifically the amide and ketone carbonyl groups—are in a chiral environment. The electronic transitions of these groups (e.g., the n→π* transition) will give rise to a CD signal, known as a Cotton effect.
The sign and magnitude of the Cotton effect are exquisitely sensitive to the stereochemistry at the α-carbon. The L-configuration of the leucine backbone will produce a CD spectrum that is a mirror image of the spectrum that would be produced by its D-enantiomer. This makes CD an excellent tool for:
Confirming Absolute Configuration: Verifying that the synthesis or isolation procedure has maintained the L-configuration of the starting material.
Assessing Enantiomeric Purity: Detecting the presence of the D-enantiomer as an impurity. The magnitude of the CD signal is proportional to the enantiomeric excess.
Studies on L-leucine and its derivatives show characteristic CD signals in the far-UV region (around 200-240 nm), which correspond to the electronic transitions of the carboxyl and amide groups. researchgate.netnii.ac.jp The presence of the additional keto-carbonyl in this compound would likely introduce another feature into the CD spectrum, providing a unique spectroscopic fingerprint for chirality assessment.
Interactive Table: Application of Circular Dichroism for Chirality
| Parameter | Expected Observation for this compound | Rationale |
| CD Activity | Active | The molecule contains a chiral center at the α-carbon of the leucine residue. |
| Key Chromophores | Amide carbonyl, keto-carbonyl, carboxyl | These groups are in a chiral environment and exhibit differential absorption of circularly polarized light. |
| Expected Spectrum | Characteristic Cotton effects in the UV region (200-300 nm) | The sign of the Cotton effect (positive or negative) is indicative of the L-configuration. |
| Enantiomer Comparison | The spectrum for the D-enantiomer would be a mirror image. | This property allows for the assessment of enantiomeric purity and confirmation of absolute stereochemistry. researchgate.net |
Preclinical and Model System Investigations Non Human
Studies in Microbial Systems
There is currently no available scientific literature detailing the specific impact of N-(2-Oxopropanoyl)-L-leucine on the physiology and metabolism of microbial systems. Research in this area would typically investigate whether the compound can be utilized as a carbon or nitrogen source by various microorganisms, its potential antimicrobial properties, or its ability to influence microbial growth and metabolic pathways. For instance, studies have shown that exogenous L-leucine can affect the metabolic state of bacteria and even increase their susceptibility to certain antibiotics nih.gov. However, similar studies specifically involving this compound have not been identified.
Information regarding the biotechnological production of this compound is not present in the current body of scientific literature. The biotechnological production of amino acids and their derivatives is a well-established field, often utilizing engineered microorganisms like Corynebacterium glutamicum and Escherichia coli oie.go.thresearchgate.netnih.govmdpi.commdpi.com. These processes typically involve the optimization of metabolic pathways to enhance the yield of the desired compound nih.govresearchgate.net. While methods for the production of L-leucine are well-documented, specific pathways and engineered organisms for the synthesis of this compound have not been described.
In Vitro Cell Culture Model Studies
There is a lack of published research on the effects of this compound on the growth, differentiation, and viability of cells in in vitro culture models. Such studies are crucial for understanding the fundamental biological activity of a compound. For its parent compound, L-leucine, extensive research has demonstrated its role in regulating cell growth, proliferation, and differentiation, often through the activation of the mTOR signaling pathway nih.govnih.govresearchgate.netdntb.gov.ua. Investigations into this compound would be necessary to determine if it shares these properties or possesses unique cellular effects. For example, studies on C2C12 myoblasts have shown that L-leucine can promote proliferation researchgate.net.
Specific cellular responses to exposure to this compound have not been documented in the scientific literature. Research in this area would involve treating various cell lines with the compound and analyzing subsequent changes in gene expression, protein activity, and signaling pathways. This would help to elucidate the mechanisms through which the compound exerts its effects at a molecular level. For instance, L-leucine has been shown to influence signaling pathways related to protein synthesis and metabolism nih.govnih.gov.
In Vivo Animal Model Studies (Non-Clinical, Mechanistic Focus)
There are no available in vivo studies in animal models focusing on the mechanistic effects of this compound. Such non-clinical research is essential to understand the physiological effects of a compound in a whole organism. These studies would typically investigate the compound's impact on various organ systems and metabolic processes. In contrast, numerous in vivo studies have explored the effects of L-leucine on muscle protein synthesis and degradation in rats nih.govresearchgate.netillinois.edu. Similar animal model studies would be required to determine the systemic effects of this compound.
No Information Available for this compound in Preclinical and Model System Investigations
Following a comprehensive search of scientific literature and research databases, no preclinical or non-human model system investigations detailing the biochemical or physiological effects of the specific chemical compound This compound were found.
The performed searches aimed to identify studies related to:
Biochemical Pathway Perturbations: Investigations into how this compound affects cellular and molecular pathways in specific tissues.
Physiological Responses: Studies observing the broader physiological effects of the compound in controlled experimental settings using non-human models.
Structure Activity Relationship Sar and Computational Modeling
Systematic Elucidation of Structural Determinants for Biological Activity
The L-leucine Moiety: The isobutyl side chain of leucine (B10760876) is a key determinant of its lipophilicity and steric bulk. Variations in this side chain can significantly impact binding affinity and selectivity for a biological target. For instance, replacing leucine with other amino acids, such as valine or isoleucine, would alter the size and branching of the hydrophobic side chain, providing insights into the spatial requirements of the binding pocket.
The N-(2-Oxopropanoyl) Group: The 2-oxopropanoyl (pyruvoyl) group is a critical feature, imparting unique chemical properties to the molecule. The α-ketoamide functionality is known to be a reactive electrophile, capable of forming reversible covalent bonds with nucleophilic residues, such as cysteine or serine, in the active sites of enzymes. tandfonline.com This characteristic is a common feature in the mechanism of action for many enzyme inhibitors. The reactivity of the ketone can be modulated by substituting the methyl group of the propanoyl moiety, thereby influencing the compound's potency and selectivity.
Stereochemistry: The L-configuration of the leucine residue is likely crucial for its biological activity. Enantiomers often exhibit significantly different, and sometimes opposing, biological effects. The synthesis and evaluation of the D-leucine analogue would be a critical step in determining the stereochemical requirements of the target receptor or enzyme.
A systematic SAR study could involve the synthesis and biological evaluation of a library of analogues, as outlined in the table below.
| Modification | Rationale | Example Analogue Name |
| Leucine Side Chain | To probe the size and shape of the hydrophobic binding pocket. | N-(2-Oxopropanoyl)-L-valine |
| N-Acyl Group | To modulate the electrophilicity and steric bulk of the acyl moiety. | N-(2-Oxobutanoyl)-L-leucine |
| Stereochemistry | To determine the importance of the chiral center for activity. | N-(2-Oxopropanoyl)-D-leucine |
Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions
In the absence of an identified biological target for N-(2-Oxopropanoyl)-L-leucine, molecular docking and dynamics simulations serve as powerful tools to hypothesize potential protein partners and to understand the molecular basis of their interactions. These computational techniques can predict the binding mode and affinity of a ligand to a receptor.
Molecular Docking: This technique would involve screening this compound against a library of protein structures, particularly enzymes that are known to be modulated by α-ketoamides, such as cysteine proteases or dehydrogenases. tandfonline.com The docking process predicts the preferred orientation of the molecule within the active site of the protein and estimates the binding energy. Key interactions that would be analyzed include hydrogen bonds involving the amide and carboxylate groups, and hydrophobic interactions of the leucine side chain. The electrophilic ketone of the 2-oxopropanoyl group would be of particular interest for its potential to form covalent adducts with active site nucleophiles.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. These simulations provide insights into the stability of the predicted binding pose, the flexibility of the protein and ligand, and the role of solvent molecules in the interaction. MD simulations can help refine the initial docking predictions and provide a more accurate picture of the binding event at an atomic level.
Development of Quantitative Structure-Activity Relationship (QSAR) Models
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound and its analogues, a QSAR model could be developed once a sufficient amount of biological activity data is generated from SAR studies.
The process would involve:
Data Set Compilation: A dataset of this compound analogues with their corresponding measured biological activities (e.g., IC50 values for enzyme inhibition) would be assembled.
Descriptor Calculation: A variety of molecular descriptors would be calculated for each analogue. These descriptors quantify different aspects of the molecular structure, such as electronic properties (e.g., partial charges, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). nih.gov
Model Development: Statistical methods, such as multiple linear regression or partial least squares, would be used to build a mathematical equation that correlates the calculated descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques to ensure its reliability.
A well-validated QSAR model can be used to predict the biological activity of novel, unsynthesized analogues of this compound, thereby prioritizing the synthesis of the most promising compounds and accelerating the drug discovery process. Studies on related peptide α-ketoamides have shown that descriptors such as LogP (lipophilicity), heat of formation, and HOMO (Highest Occupied Molecular Orbital) energy can be significant in predicting biological activity. nih.govtandfonline.com
De Novo Design and Prediction of Functional Analogues
De novo design is a computational strategy that aims to design novel molecules with desired biological activities from scratch. This approach can be particularly useful for exploring new chemical space around the this compound scaffold.
The process typically involves:
Defining the Design Objective: The first step is to define the desired properties of the new molecules, such as improved potency, selectivity, or pharmacokinetic properties.
Scaffold Hopping or Fragment-Based Design: Algorithms can be used to replace parts of the this compound structure with different chemical fragments while maintaining the key pharmacophoric features required for biological activity. For example, the leucine backbone could be replaced with a non-natural amino acid or a different scaffold altogether, while retaining the crucial α-ketoamide warhead.
Virtual Library Generation: A large virtual library of potential analogues can be generated based on these design principles.
In Silico Screening: The generated virtual library can then be screened using the previously developed QSAR models and molecular docking simulations to predict their biological activity and binding affinity. The most promising candidates can then be selected for chemical synthesis and experimental testing.
Through these iterative cycles of design, synthesis, and testing, it is possible to systematically optimize the structure of this compound to develop potent and selective modulators of its biological target.
Q & A
Q. Basic
- NMR : - and -NMR identify structural features:
- : δ 0.8–1.0 ppm (leucine isopropyl group), δ 2.5–3.0 ppm (oxopropanoyl carbonyl adjacent to methyl).
- : ~170–175 ppm (carbonyl carbons).
- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (expected [M+H] for CHNO: 202.1). Fragmentation patterns distinguish the oxopropanoyl moiety.
- IR : Strong absorption at ~1650–1750 cm (C=O stretch) .
How does the oxopropanoyl moiety influence the compound's reactivity in nucleophilic reactions, and what mechanistic insights can be derived from kinetic studies?
Advanced
The electron-withdrawing oxo group increases electrophilicity of the adjacent carbonyl, enhancing susceptibility to nucleophilic attack (e.g., by amines or alcohols). Kinetic studies using stopped-flow techniques or -NMR time-course experiments reveal pseudo-first-order kinetics in aminolysis reactions. Computational modeling (DFT) can map transition states and activation energies, guiding derivatization strategies .
What computational methods are recommended for modeling the interaction between this compound and target enzymes?
Q. Advanced
- Molecular Docking (AutoDock/Vina) : Predict binding modes to enzymes like leucine-specific proteases.
- MD Simulations (GROMACS) : Assess stability of enzyme-ligand complexes over 100+ ns trajectories.
- QM/MM : Hybrid quantum-mechanical/molecular-mechanical methods evaluate electronic interactions at active sites. Validate predictions via SPR (surface plasmon resonance) for binding affinity () and ITC (isothermal titration calorimetry) for thermodynamic profiles .
How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
Q. Advanced
- Standardized Assays : Adopt NIH preclinical guidelines (dose-response curves, positive/negative controls).
- Batch Analysis : Compare purity (>95% via HPLC) and stereochemical consistency (CD spectroscopy).
- Meta-Analysis : Use tools like RevMan to statistically reconcile disparate datasets, controlling for variables like cell line passage number or solvent effects .
What are the best practices for ensuring the stability of this compound during storage?
Basic
Store at –20°C in amber vials under inert gas (argon) to prevent hydrolysis or oxidation. Lyophilization increases shelf life. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS quantification. Buffered solutions (pH 6–7) minimize ester hydrolysis .
What strategies enhance the bioavailability of this compound while retaining bioactivity?
Q. Advanced
- Prodrug Design : Esterify carboxyl groups (e.g., methyl esters) to improve membrane permeability.
- Nanocarriers : Encapsulate in PEGylated liposomes for sustained release.
- Structural Analogues : Introduce fluorine at the oxopropanoyl methyl group to balance lipophilicity and metabolic stability. Compare pharmacokinetics (C, AUC) via rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
